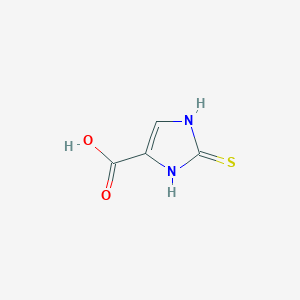
N-methyl-O-tosylhydroxylamine
Descripción general
Descripción
N-methyl-O-tosylhydroxylamine, also known as benzenesulfonic acid, 4-methyl-, methylazanyl ester, is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is commonly used in organic synthesis due to its unique reactivity and functional group compatibility.
Mecanismo De Acción
Target of Action
It is known to be an effective reagent for the direct α-oxytosylation of carbonyl compounds .
Mode of Action
N-methyl-O-tosylhydroxylamine interacts with its targets (carbonyl compounds) through a process known as α-oxytosylation . This reaction proceeds smoothly at room temperature in the presence of both moisture and air . The compound exhibits good functional group tolerance in the substrate .
Biochemical Pathways
The α-oxytosylation of carbonyl compounds can lead to the formation of various heterocyclic products .
Pharmacokinetics
The compound has a predicted boiling point of 2970±330 °C and a predicted density of 1237±006 g/cm3 .
Result of Action
The α-oxytosylation of carbonyl compounds by this compound can lead to the formation of various heterocyclic products . This suggests that the compound could have potential applications in organic synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of moisture and air . The α-oxytosylation reaction it catalyzes proceeds smoothly at room temperature in the presence of both moisture and air .
Análisis Bioquímico
Biochemical Properties
N-methyl-O-tosylhydroxylamine plays a significant role in biochemical reactions. It is used as a reagent for the direct α-oxytosylation of carbonyl compounds . The reactions proceed smoothly at room temperature in the presence of both moisture and air, and functional group tolerance in the substrate is good .
Cellular Effects
It is known that the compound is used in the synthesis of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Molecular Mechanism
The molecular mechanism of this compound involves its use as a reagent for the direct α-oxytosylation of carbonyl compounds . This process occurs at room temperature and is tolerant of both moisture and air .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and effective as a reagent for the direct α-oxytosylation of carbonyl compounds .
Metabolic Pathways
It is known that the compound is used in the synthesis of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-O-tosylhydroxylamine can be synthesized through the reaction of N-methylhydroxylamine with tosyl chloride (p-toluenesulfonyl chloride) under basic conditions. The reaction typically involves the following steps:
- Dissolve N-methylhydroxylamine in a suitable solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add tosyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-O-tosylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-N-tosylhydroxylamine.
Reduction: It can be reduced to form N-methylhydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.
Major Products
Oxidation: N-methyl-N-tosylhydroxylamine.
Reduction: N-methylhydroxylamine.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-O-tosylhydroxylamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-O-tosylhydroxylamine: Used in the synthesis of secondary amides via the Beckmann rearrangement.
N-methylhydroxylamine: A precursor in the synthesis of N-methyl-O-tosylhydroxylamine.
Tosylhydroxylamine: Similar reactivity but lacks the methyl group, leading to different reaction outcomes.
Uniqueness
This compound is unique due to its methyl group, which enhances its reactivity and selectivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of heterocycles and the modification of lipid structures .
Propiedades
IUPAC Name |
methylamino 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)12-9-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSMXIDGOHOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B3119731.png)



![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)
![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)




